molecular formula C19H24O3 B195170 2-Methoxyestrone CAS No. 362-08-3

2-Methoxyestrone

カタログ番号: B195170
CAS番号: 362-08-3
分子量: 300.4 g/mol
InChIキー: WHEUWNKSCXYKBU-QPWUGHHJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Industrial-Scale Synthesis via Grignard Reaction and Sequential Functionalization

Grignard Reaction for Alkoxy Group Introduction

The foundational approach for 2-methoxyestrone synthesis involves a Grignard reaction to introduce the methoxy group at the C-2 position of the estrone backbone. In a patented process, estrone derivatives undergo coupling with a Grignard reagent, typically derived from methyl magnesium bromide or iodide, in solvents such as tetrahydrofuran (THF) or diethyl ether . The reaction proceeds at reflux temperatures (65–70°C) under atmospheric pressure, achieving regioselective methoxylation. For instance, powdered magnesium activated with dibromoethane facilitates the formation of the Grignard intermediate, which is subsequently reacted with a steroidal precursor to yield a hexahydrobenzindene-dione intermediate .

Oxidation and Aldol Condensation

Following methoxylation, oxidation of the hydroxyl group at C-5 is critical. Chromium-based oxidants, such as pyridinium chlorochromate (PCC) or aqueous sulfuric acid, convert the hydroxyl group to a ketone, forming a 3,5,17-trione intermediate . Aldol condensation then cyclizes the B-ring of the steroid skeleton. This step employs potassium tert-butoxide in toluene/2-propanol mixtures at 20°C, achieving a 7:1 ratio of 9β-H to 9α-H isomers, as observed in patent US7910756B2 .

Hydrolysis and A-Ring Formation

Acidic hydrolysis using 50% aqueous methanol or ethanol removes protective groups, such as ketals, at elevated temperatures (40–50°C) . Subsequent A-ring closure is catalyzed by Lewis acids like boron trifluoride etherate, yielding 2-methoxyestra-4,9-diene-3,17-dione. Purification via crystallization from heptane/ethyl acetate (1:1) affords the final product with >95% purity .

Laboratory-Scale Synthesis via Fries Rearrangement

Regioselective Acetylation at C-2

A peer-reviewed method leverages a zirconium tetrachloride (ZrCl₄)-mediated Fries rearrangement to achieve regioselective acetylation of estradiol diacetate . This reaction, conducted in dichloromethane at −20°C, directs the acetyl group exclusively to the C-2 position, avoiding competing C-4 substitution. The acetylated intermediate is then demethylated using hydrobromic acid (HBr) in acetic acid, yielding 2-hydroxyestrone .

Methoxylation via Methylation

The phenolic hydroxyl group at C-2 is methylated using dimethyl sulfate (DMS) in alkaline conditions (pH 10–12). This step, performed in tetrahydrofuran/water biphasic systems, achieves near-quantitative conversion to this compound. The final product is isolated via silica gel chromatography, with an overall yield of 49% over seven steps .

Comparative Analysis of Synthetic Methods

Yield and Scalability

MethodKey StepTemperature RangeYield (%)Scalability
Grignard/Oxidation B-Ring cyclization20–70°C65–75Industrial
Fries Rearrangement ZrCl₄-mediated acetylation−20°C49Laboratory

The Grignard route offers higher yields (65–75%) and scalability, making it preferable for industrial production. In contrast, the Fries rearrangement method, while regioselective, requires cryogenic conditions and multi-step purification, limiting its utility to small-scale synthesis .

Regioselectivity and Byproduct Formation

Industrial methods face challenges in controlling isomer ratios during B-ring closure. For example, incomplete stereochemical control leads to a 7:1 mixture of 9β-H and 9α-H isomers, necessitating costly chromatographic separation . Laboratory methods mitigate this issue through precise Lewis acid catalysis but introduce complexity in handling moisture-sensitive reagents like ZrCl₄ .

Purification and Isolation Techniques

Crystallization Optimization

Crystallization from heptane/ethyl acetate (1:1) is critical for removing residual solvents and byproducts. Patent EP1776378A1 reports that slow cooling (1°C/min) from 70°C to 20°C yields high-purity this compound crystals (>99% by HPLC) .

Chromatographic Methods

For laboratory-scale synthesis, silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates this compound from demethylated byproducts. This step achieves 98% purity but reduces overall yield by 10–15% due to adsorption losses .

化学反応の分析

2-Methoxy Estrone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

2-Methoxy Estrone has several scientific research applications:

作用機序

類似化合物との比較

2-メトキシエストロンは、2-メトキシエストラジオールや4-メトキシエストロンなどの他のメトキシ化カテコールエストロゲンに似ています . エストロゲン受容体に対する親和性が非常に低く、有意なエストロゲン活性がない点が特徴です . これにより、非エストロゲン性経路とメカニズムの研究に貴重な化合物となります。

類似の化合物には、以下が含まれます。

生物活性

2-Methoxyestrone (2-ME1) is a naturally occurring methoxylated catechol estrogen and a metabolite of estrone, synthesized through the action of catechol-O-methyltransferase (COMT). This compound has garnered attention for its unique biological activities, particularly its anti-cancer properties, while exhibiting minimal estrogenic effects. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

1. Anti-Cancer Properties:
this compound has been identified as a potent anti-cancer agent against various tumor types. Research indicates that it can induce apoptosis in cancer cells and inhibit proliferation without the undesirable estrogenic effects associated with other estrogens. Specifically, it has shown effectiveness against:

  • Breast Cancer: Inhibition of cancer cell growth and induction of apoptosis.
  • Prostate Cancer: Disruption of microtubule assembly leading to cell cycle arrest.
  • Glioma: Significant reduction in tumor growth in preclinical models.

The mechanism involves binding to tubulin, leading to microtubule depolymerization, which is crucial for mitotic spindle formation during cell division. This disruption causes cell cycle arrest at the G2/M phase and subsequent apoptosis through pathways involving caspases and Bcl-2 family proteins .

2. Anti-Angiogenic Activity:
this compound exhibits anti-angiogenic properties by inhibiting hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of angiogenesis. This inhibition occurs downstream of microtubule disruption, suggesting a complex interaction between cytoskeletal dynamics and angiogenic signaling pathways .

Pharmacokinetics and Toxicity

Research demonstrates that this compound is well tolerated in clinical settings. Phase I trials have indicated that it has a favorable pharmacokinetic profile with low toxicity compared to traditional chemotherapeutics targeting microtubules . The compound's low affinity for estrogen receptors (ER) further supports its safety profile, as it does not induce significant uterine stimulation or other estrogenic side effects .

Comparative Biological Activity

The following table summarizes the relative binding affinity (RBA) of various estrogens, including this compound:

EstrogenER RBA (%)Uterine Weight (%)UterotrophyLH Levels (%)SHBG RBA (%)
Estradiol (E2)100506 ± 20+++12–19100
Estrone (E1)11 ± 8490 ± 22+++?20
This compound0.01 ± 0.00103 ± 7Inactive95–100120
2-Methoxyestradiol0.05 ± 0.04101Inactive?130

This table highlights the significantly lower estrogenic activity of this compound compared to estradiol and estrone, reinforcing its potential as a safer therapeutic option in hormone-related cancers .

Case Studies and Clinical Trials

Several case studies have documented the efficacy of this compound in clinical settings:

  • Breast Cancer: A clinical trial involving patients with metastatic breast cancer reported that treatment with orally administered 2-ME1 led to tolerable side effects and stabilization of disease progression in a subset of patients .
  • Prostate Cancer: Preclinical studies demonstrated that treatment with this compound resulted in decreased tumor volume and improved survival rates in animal models .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 2-Methoxyestrone, and how do they influence its biological activity?

this compound (2-MeOE1) is formed via catechol-O-methyltransferase (COMT)-mediated methylation of 2-hydroxyestrone (2-OHE1), a nonuterotropic metabolite of estradiol . Its metabolic fate involves two key processes:

  • Demethylation : 2-MeOE1 can revert to 2-OHE1 in tissues, acting as a reservoir for bioactive 2-OHE1. This is critical in estrogen receptor modulation, particularly in the central nervous system (CNS), where 2-OHE1 antagonizes estrogen effects .
  • Glucuronidation : Hepatic UDP-glucuronosyltransferases conjugate 2-MeOE1 to this compound 3-glucuronide, enhancing water solubility for renal excretion .

Methodological Insight : Use isotopic tracers (e.g., [³H]- or [¹⁴C]-labeled 2-MeOE1) to track demethylation kinetics in vivo. Urinary metabolite profiling via radioimmunoassay (RIA) with borate complex purification steps ensures specificity .

Q. How is this compound quantified in biological matrices, and what are the key validation parameters?

Accurate quantification requires methods with high sensitivity (sub-pg/mL) and specificity. Commonly used approaches:

Method Key Steps Validation Metrics Reference
Radioimmunoassay (RIA) - Purification via XAD-2 chromatography
- Borate complex separation
- Internal standards ([³H]-2-MeOE1)
Recovery: 64–93%
Specificity: Cross-validated with GC-MS
LC-SRM/MS - Derivatization with pentafluorobenzyl bromide
- Stable isotope dilution (e.g., [¹³C]-analogs)
Intra-day precision: 0.4–9.6%
LOD: 0.156 pg/mL

Critical Considerations :

  • Address matrix effects (e.g., charcoal-stripped serum for calibration) .
  • Validate against demethylation artifacts during sample preparation .

Q. What experimental models are suitable for studying this compound’s anti-proliferative effects in cancer research?

  • In Vitro : MCF-7 breast cancer cells treated with 2-MeOE1 (10–100 nM) show inhibition of deoxyglucose uptake, reflecting disrupted glycolysis. Use glucose-depleted media to amplify metabolic stress .
  • In Vivo : Rodent models (e.g., cycling rats) reveal 2-MeOE1’s role in augmenting preovulatory prolactin surges via CNS modulation. Administer 2-MeOE1 at proestrus noon for timed hormonal assays .

Advanced Research Questions

Q. How do isotopic labeling techniques resolve pharmacokinetic controversies in this compound studies?

Deuterated analogs (e.g., 2-MeOE1-1,4,16,16-d4) enable precise tracking of tissue-specific demethylation and glucuronidation. Key findings:

  • Tracer Studies : Co-administer [³H]-2-MeOE1 and [¹⁴C]-methoxy-labeled 2-MeOE1 to quantify demethylation (64% urinary loss of ¹⁴C-methoxy groups) .
  • Compartmental Analysis : Multi-exponential decay models (e.g., initial volume of distribution: 32 ± 9 L) reveal slow-turnover metabolite pools (e.g., sulfate conjugates) .

Methodological Design : Use pulse-chase protocols with timed blood/urine sampling over 5 days. Fractionate metabolites via HPLC coupled with scintillation counting .

Q. How can researchers reconcile contradictory data on this compound’s tissue-specific estrogenic vs. anti-estrogenic effects?

Discrepancies arise from:

  • Demethylation Variability : Tissue-specific COMT activity determines 2-MeOE1/2-OHE1 ratios. For example, brain tissues favor 2-OHE1 formation, enhancing CNS estrogen antagonism .
  • Receptor Context : 2-MeOE1’s weak ER binding may exert indirect effects via modulating 2-OHE1 availability .

Analytical Strategy :

  • Co-measure 2-MeOE1 and 2-OHE1 in tissue homogenates using LC-MS/MS.
  • Use ERα/β knockdown models to isolate receptor-specific pathways.

Q. What advanced analytical approaches improve detection of low-abundance this compound metabolites in epidemiological studies?

  • Stable Isotope Dilution LC-MS/MS : Incorporates [¹³C]-2-MeOE1 as internal standards to correct for extraction losses (recovery: 81–93%) .
  • Gas Chromatography-MS/MS : Derivatize with pentafluorobenzyl bromide to enhance ionization. Achieves LODs <0.2 pg/mL but requires rigorous purification .

Case Study : Postmenopausal smokers show no significant elevation in serum 2-MeOE1 vs. non-smokers (3.87 ± 1.72 vs. 2.74 ± 1.11 pg/mL), highlighting the need for large cohort sizes .

Q. How does this compound’s pKa influence its solubility and assay development?

2-MeOE1 has a pKa of 10.81, making it poorly soluble in aqueous solutions at physiological pH. Methodological adjustments include:

  • Sample Preparation : Use organic solvents (e.g., ethyl acetate) for extraction.
  • Chromatography : Employ reverse-phase HPLC with acidic mobile phases (pH 3.0) to improve peak shape .

特性

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEUWNKSCXYKBU-QPWUGHHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name 2-Methoxyestrone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19637
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Methoxyestrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

362-08-3
Record name 2-Methoxyestrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyestrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXYESTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5857RRL3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methoxyestrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187.0 - 189.5 °C
Record name 2-Methoxyestrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyestrone
Reactant of Route 2
2-Methoxyestrone
Reactant of Route 3
Reactant of Route 3
2-Methoxyestrone
Reactant of Route 4
2-Methoxyestrone
Reactant of Route 5
2-Methoxyestrone
Reactant of Route 6
Reactant of Route 6
2-Methoxyestrone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。